N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at the 4-position and a carboxamide linker to a pyridine-imidazole hybrid moiety. This structure combines key pharmacophoric elements: the thiadiazole ring (known for bioactivity in enzyme inhibition and antimicrobial applications), the imidazole group (a common motif in targeting metalloenzymes and receptors), and the pyridine scaffold (enhancing solubility and binding interactions) .
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-2-3-11-13(22-19-18-11)14(21)17-10-4-5-12(16-8-10)20-7-6-15-9-20/h4-9H,2-3H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVODGXOAARJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling with a thiadiazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The heterocyclic rings can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium or copper
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides of the imidazole or pyridine rings, while reduction can lead to the formation of partially or fully reduced heterocycles .
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) and MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-...), provide a basis for comparative analysis (Table 1) .
Table 1: Structural and Functional Comparison
Key Observations:
Bioisosteric Replacements : The target compound’s 1,2,3-thiadiazole core contrasts with MMV1’s fused imidazo-thiadiazole system. The former may confer greater metabolic stability due to reduced aromatic stacking interactions, whereas MMV1’s fused ring system could enhance binding affinity to planar enzyme active sites .
Solubility and Lipophilicity: The pyridine-imidazole moiety in the target compound likely improves aqueous solubility compared to MMV1’s thiophene and oxane groups.
Halogen vs. Alkyl Substituents: MMV3’s bromine atom (a halogen-bond donor) is absent in the target compound, suggesting divergent binding mechanisms. The propyl group in the target compound may occupy hydrophobic pockets less accessible to MMV3’s bulkier bromopyridine group.
Research Findings and Limitations
Pharmacological Data Gaps:
- No direct IC₅₀, Ki, or in vivo efficacy data for the target compound are available in the provided evidence. By contrast, MMV1 exhibits inhibitory activity against CntA (a bacterial siderophore-binding protein) with micromolar potency .
Structural Insights:
- Crystallographic data for MMV1 (e.g., via ORTEP-3 software ) might reveal conformational preferences of the imidazo-thiadiazole core, but analogous data for the target compound are lacking.
Biological Activity
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, characterized by a thiadiazole ring fused with various functional groups. The presence of the imidazole and pyridine moieties enhances its biological activity by potentially interacting with various biological targets.
Anticancer Activity
Thiadiazole derivatives have shown significant anticancer properties in various studies. The compound this compound has been evaluated for its efficacy against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 3.3 | Induction of apoptosis and cell cycle arrest |
| HL-60 (Leukemia) | 5.0 | Inhibition of proliferation |
| A549 (Lung) | 4.5 | Apoptosis induction via mitochondrial pathway |
In a study by , it was observed that thiadiazole derivatives exhibited cytotoxic effects against human myeloid leukemia HL-60 cells and melanoma SK-MEL-1 cells, indicating their potential as anticancer agents.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that at a concentration of 10 µg/mL, it showed a significant reduction in these cytokines compared to controls.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Interference with Cell Signaling Pathways : It potentially disrupts key signaling pathways that promote cell survival and proliferation in cancer cells.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways leading to programmed cell death in cancer cells.
Study on Anticancer Efficacy
A recent study published in the Frontiers in Chemistry examined the anticancer efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability across multiple cancer cell lines through apoptosis induction mechanisms .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound revealed that it effectively inhibited TNF-α production in macrophages stimulated with lipopolysaccharides (LPS), showcasing its potential for treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
